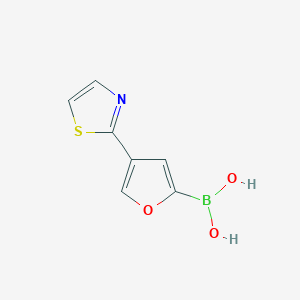![molecular formula C14H7F5O2 B6342501 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde; 98% CAS No. 1262415-04-2](/img/structure/B6342501.png)
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde (98%) is a compound commonly used in scientific research due to its wide range of applications. It is a white crystalline solid with a molecular weight of 336.09 g/mol and a melting point of 98-100°C. The compound has an aromatic odor and is soluble in ethanol, chloroform, and methanol. It is a versatile compound used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde (98%) is widely used in research due to its versatile properties. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the study of biochemical and physiological processes, such as enzyme kinetics and receptor binding. Additionally, the compound is used in the synthesis of fluorescent dyes, which are used to label proteins and other molecules for imaging.
Mecanismo De Acción
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde (98%) has a wide range of applications due to its ability to react with a variety of compounds. It is an electrophile, meaning that it is capable of accepting a pair of electrons from a nucleophile, such as an amine or a thiol. This reaction forms a covalent bond between the two molecules. Additionally, the compound can act as a catalyst in certain reactions, allowing for the formation of new molecules.
Biochemical and Physiological Effects
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde (98%) has been studied for its potential to affect biochemical and physiological processes. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde (98%) has many advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, the compound is relatively inexpensive and widely available. However, the compound is also highly reactive, and care must be taken when handling it in the laboratory.
Direcciones Futuras
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde (98%) has many potential applications in research and development. Further research could be done to explore its potential as an inhibitor of enzymes involved in neurotransmitter metabolism. Additionally, its potential as a fluorescent dye could be further explored, as it could be used to label proteins and other molecules for imaging. Additionally, its potential as a catalyst could be further studied, as it could be used to synthesize a variety of compounds. Finally, its potential as an inhibitor of acetylcholinesterase could be further explored, as it could be used to develop new treatments for neurological disorders.
Métodos De Síntesis
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde (98%) can be synthesized in a two-step process. In the first step, 2-chloro-4-trifluoromethylphenoxy)benzaldehyde is reacted with potassium fluoride in the presence of a base such as potassium carbonate. This results in the formation of 2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]benzaldehyde (98%). In the second step, the compound is purified by recrystallization.
Propiedades
IUPAC Name |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5O2/c15-10-5-9(14(17,18)19)6-11(16)13(10)21-12-4-2-1-3-8(12)7-20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTBIVDBKCTZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)





![3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98%](/img/structure/B6342520.png)
